3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid
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Overview
Description
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid is a fluorinated organic compound with the molecular formula C11H9F5O3 This compound is characterized by the presence of five fluorine atoms, a hydroxyl group, and a phenyl group attached to a butyric acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid typically involves the introduction of fluorine atoms into the butyric acid structure. One common method involves the reaction of phenylacetic acid with pentafluoropropionic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3,3,4,4,4-Pentafluoro-2-oxo-2-phenylbutyric acid, while reduction can produce 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutanol.
Scientific Research Applications
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties, such as increased resistance to degradation.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(p-tolyl)butyric acid: Similar structure but with a p-tolyl group instead of a phenyl group.
3,3,4,4,4-Pentafluoro-2-hydroxy-2-(2-methylphenyl)butanoic acid: Contains a 2-methylphenyl group instead of a phenyl group.
Uniqueness
3,3,4,4,4-Pentafluoro-2-hydroxy-2-phenylbutyric acid is unique due to its specific combination of fluorine atoms, hydroxyl group, and phenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C10H7F5O3 |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-2-hydroxy-2-phenylbutanoic acid |
InChI |
InChI=1S/C10H7F5O3/c11-9(12,10(13,14)15)8(18,7(16)17)6-4-2-1-3-5-6/h1-5,18H,(H,16,17) |
InChI Key |
SICSZJHYNHDXED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)(C(C(F)(F)F)(F)F)O |
Origin of Product |
United States |
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